molecular formula C12H10ClNO2 B2930517 4-chloro-N-(furan-2-ylmethyl)benzamide CAS No. 54979-77-0

4-chloro-N-(furan-2-ylmethyl)benzamide

Cat. No. B2930517
CAS RN: 54979-77-0
M. Wt: 235.67
InChI Key: SKMGYVCLHQFMCA-UHFFFAOYSA-N
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Patent
US08012995B1

Procedure details

A solution of 4-chlorobenzoyl chloride (3.2 g, 18.5 mol) in 50 ml dry CH2Cl2 was added over 30 min to a stirred solution of 2-furfurylamine (2 g, 20.6 mol) and iPr2NEt (7 ml, 41 mol) in CH2Cl2 (200 ml) at 0° C. The reaction was allowed to warm to room temperature over 3 h. The mixture was diluted with 200 ml of CH2Cl2, washed twice with HCl aq. (1N) and dried over MgSO4. Evaporation of the solvent afforded 4 g (83%) of the title benzamide as a white solid: 1H NMR: (DMSO-d6) δ 9.05 (t, J=5.7 Hz, 1H), 7.89 (d, J=8.7 Hz, 2H), 7.57 (m, 1H), 7.53 (d, J=8.7 Hz, 2H), 6.40 (dd, J=3.7, 1.1 Hz, 1H), 6.28 (d, J=3.7 Hz, 1H), 4.46 (d, J=5.6 Hz, 2H). M/Z APCI: 236.6 (M+1), 234.8 (M−1).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH:11]1[CH:15]=[C:14]([CH2:16][NH2:17])[O:13][CH:12]=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:17][CH2:16][C:14]2[O:13][CH:12]=[CH:11][CH:15]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C1=COC(=C1)CN
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with HCl aq. (1N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NCC=2OC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.